Cas no 18705-39-0 (1,4-Benzenedicarboxaldehyde dioxime)

1,4-Benzenedicarboxaldehyde dioxime structure
18705-39-0 structure
Product Name:1,4-Benzenedicarboxaldehyde dioxime
CAS No:18705-39-0
MF:C8H8N2O2
MW:164.161321640015
MDL:MFCD00040201
CID:51127
PubChem ID:135482632
Update Time:2025-04-18

1,4-Benzenedicarboxaldehyde dioxime Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenedicarboxaldehyde dioxime
    • Terephthalaldehyde dioxime
    • Terephthaldioxime
    • TEREPHTHALALDEHYDE DIOXIME ---CRYSTALS, TWO ISOMERS---
    • 1,4-benzenedicarboxaldoxime
    • benzene-1,4-dicarbaldehyde dioxime
    • benzene-1,4-dicarboxaldehyde dioxime
    • terephthalaldehyde oxime
    • terephthalaldioxime
    • terephthalaldoxime
    • TIMTEC-BB SBB008577
    • SALOR-INT L161632-1EA
    • 1,4-BENZENE DICARBOXALDEHYDE DIOXIME
    • 4-((Hydroxyimino)methyl)benzaldehyde oxime
    • Terephthaldehyde dioxime
    • (NE)-N-[[4-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine
    • CHEMBL1078520
    • UFJKQCPYFKAUEO-NXZHAISVSA-N
    • 4-((Hydroxyimino)methyl)benzaldehydeoxime
    • A813105
    • SCHEMBL4275683
    • AKOS003595869
    • AKOS025310968
    • 18705-39-0
    • N-[[4-(nitrosomethylidene)cyclohexa-2,5-dien-1-ylidene]methyl]hydroxylamine
    • MFCD00040201
    • E,E-terephathalaldoxime
    • Terephthalaldehyde dioxime #
    • MDL: MFCD00040201
    • Inchi: 1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H/b9-5+,10-6+
    • InChI Key: UFJKQCPYFKAUEO-NXZHAISVSA-N
    • SMILES: O/N=C/C1C=CC(/C=N/O)=CC=1

Computed Properties

  • Exact Mass: 164.05900
  • Monoisotopic Mass: 164.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: 0.5
  • Topological Polar Surface Area: 61.7A^2

Experimental Properties

  • Density: 1.2 g/cm3
  • Melting Point: 132.5 °C (甲醇)
  • Boiling Point: 296.9ºC at 760 mmHg
  • Flash Point: 133.4ºC
  • Refractive Index: 1.567
  • PSA: 65.18000
  • LogP: 1.30280

1,4-Benzenedicarboxaldehyde dioxime Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B189465-50mg
1,4-Benzenedicarboxaldehyde dioxime
18705-39-0
50mg
$ 50.00 2022-06-07
TRC
B189465-100mg
1,4-Benzenedicarboxaldehyde dioxime
18705-39-0
100mg
$ 65.00 2022-06-07
TRC
B189465-500mg
1,4-Benzenedicarboxaldehyde dioxime
18705-39-0
500mg
$ 115.00 2022-06-07
abcr
AB357844-1 g
1,4-Benzenedicarboxaldehyde dioxime; .
18705-39-0
1g
€158.20 2023-04-26
abcr
AB357844-5 g
1,4-Benzenedicarboxaldehyde dioxime; .
18705-39-0
5g
€503.80 2023-04-26
Ambeed
A473926-1g
4-((Hydroxyimino)methyl)benzaldehyde oxime
18705-39-0 97%
1g
$201.00 2021-07-07
Ambeed
A473926-5g
4-((Hydroxyimino)methyl)benzaldehyde oxime
18705-39-0 97%
5g
$721.00 2021-07-07
abcr
AB357844-1g
1,4-Benzenedicarboxaldehyde dioxime; .
18705-39-0
1g
€158.20 2025-04-20
abcr
AB357844-5g
1,4-Benzenedicarboxaldehyde dioxime; .
18705-39-0
5g
€503.80 2025-04-20
1PlusChem
1P00ACQO-1g
1,4-Benzenedicarboxaldehyde dioxime
18705-39-0
1g
$127.00 2024-06-17

1,4-Benzenedicarboxaldehyde dioxime Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:18705-39-0)1,4-Benzenedicarboxaldehyde dioxime
Order Number:A813105
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):299.0
Email:sales@amadischem.com

1,4-Benzenedicarboxaldehyde dioxime Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:18705-39-0)1,4-Benzenedicarboxaldehyde dioxime
A813105
Purity:99%
Quantity:5g
Price ($):299.0
Email